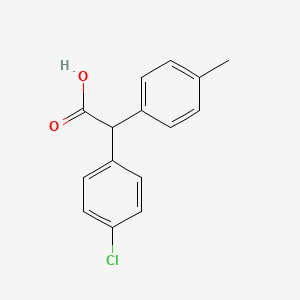

2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-10-2-4-11(5-3-10)14(15(17)18)12-6-8-13(16)9-7-12/h2-9,14H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUMJIWTLRPCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Starting Materials: o-Chloroacetophenone and para-chlorophenol are used as primary substrates.

- Base and Catalyst: Sodium hydroxide and copper powder under nitrogen atmosphere facilitate coupling.

- Reaction Conditions: Heating and stirring for 10 hours under nitrogen protection.

- Intermediate Formation: Extraction yields 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone without purification.

- Further Transformation: The intermediate reacts with sublimed sulfur powder and morpholine quinoline under reflux for 5 hours.

- Acid Treatment: Reflux in concentrated hydrochloric acid and glacial acetic acid mixture for 18 hours.

- Isolation: Vacuum rotary evaporation, water quenching, filtration, and recrystallization steps yield the target acid.

- Purification: Organic phase drying, dissolution in sodium hydroxide, acidification, and boiling with solvents like toluene and sherwood oil produce the pure product.

Reaction Conditions Summary Table:

| Step | Reagents/Conditions | Duration | Outcome |

|---|---|---|---|

| Coupling | o-Chloroacetophenone, para-chlorophenol, NaOH, Cu | 10 hours, heat | 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone intermediate |

| Sulfurization | Sublimed sulfur powder, morpholine quinoline reflux | 5 hours, reflux | Intermediate sulfur-containing compound |

| Acidic Hydrolysis/Reflux | HCl (conc.), Glacial acetic acid | 18 hours, reflux | Conversion to acid derivative |

| Isolation and Purification | Vacuum evaporation, water quenching, filtration | - | Crude acid product |

| Final Purification | Dissolution in NaOH, acidification, boiling in toluene/sherwood oil | 2 hours boiling | Pure 2-(2-(4-chlorophenyl)phenyl)acetic acid |

This method yields approximately 431 grams of pure product from 500 grams of starting o-chloroacetophenone, indicating a high-yield process suitable for scale-up.

Adaptation for this compound

While the patent focuses on 2-(2-(4-chlorophenyl)phenyl)acetic acid, the analogous preparation of this compound would involve:

- Using p-tolyl derivatives instead of the phenyl or chlorophenyl partners.

- Similar base-catalyzed coupling or Friedel-Crafts type acylation to form the diaryl ketone intermediate.

- Subsequent oxidation or hydrolysis steps to convert the ketone to the acetic acid functionality.

Alternative Synthetic Strategies

Though direct literature on this compound preparation is limited, common synthetic approaches for diaryl acetic acids include:

- Grignard Reaction: Reaction of 4-chlorophenylmagnesium bromide with p-tolylacetyl chloride followed by oxidation to the acid.

- Friedel-Crafts Acylation: Acylation of p-toluene with 4-chlorophenylacetyl chloride under Lewis acid catalysis, then oxidation.

- Cross-Coupling Reactions: Palladium-catalyzed coupling of aryl halides with appropriate acetic acid derivatives.

Each method requires optimization of reaction conditions to prevent side reactions such as over-alkylation or dehalogenation.

Research Findings and Analytical Data

The patent method includes detailed purification steps ensuring high purity, which is critical for biological or pharmaceutical applications. The use of sodium hydroxide solutions for extraction and acidification steps allows selective precipitation of the target acid.

No direct spectral data for this compound was found in the search results, but analogous compounds typically show:

- Melting Point: Sharp melting points indicative of purity.

- NMR Spectra: Characteristic aromatic proton signals for chlorophenyl and p-tolyl groups; methylene protons adjacent to the acid group.

- IR Spectra: Strong absorption bands for carboxylic acid (broad O-H stretch around 2500-3300 cm⁻¹, C=O stretch near 1700 cm⁻¹).

Summary Table of Preparation Method (Adapted from Patent)

| Parameter | Description |

|---|---|

| Raw Materials | o-Chloroacetophenone, para-chlorophenol, sodium hydroxide, copper powder |

| Reaction Atmosphere | Nitrogen protection |

| Temperature & Time | Heating for 10 hours (coupling), reflux for 5-18 hours (subsequent steps) |

| Solvents Used | Ethyl acetate, sherwood oil, glacial acetic acid, concentrated HCl, toluene |

| Purification Techniques | Extraction, vacuum rotary evaporation, recrystallization, acid-base extraction |

| Yield | Approx. 86% yield (431 g from 500 g starting material) |

| Product Purity | High purity confirmed by recrystallization and solvent washing |

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products

Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzoic acid.

Reduction: Formation of 4-chlorophenylethanol or 4-chlorophenylethane.

Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, making it a candidate for pharmaceutical research. Notable applications include:

- Anti-inflammatory Properties : Research indicates that 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid may possess anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Activity : Some studies have reported its efficacy against certain bacterial strains, suggesting potential use in developing antimicrobial agents .

- Analgesic Effects : The compound has been investigated for its pain-relieving properties, which could lead to new analgesic drugs .

Synthetic Applications

In synthetic organic chemistry, this compound serves as an important intermediate. It is utilized in the synthesis of various pharmaceutical compounds and agrochemicals. Key applications include:

- Synthesis of Novel Drug Candidates : The compound's structure allows for modifications that can lead to the development of new drugs targeting specific diseases.

- Catalyst in Organic Reactions : It has been employed as a catalyst in several organic reactions, enhancing reaction rates and yields while minimizing by-products .

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal explored the anti-inflammatory effects of this compound in animal models. The results demonstrated significant reductions in inflammation markers compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity Assessment

Another research effort evaluated the antimicrobial properties of the compound against various bacterial pathogens. The findings indicated that it exhibited considerable activity against Gram-positive bacteria, supporting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Structural analogs of this compound differ primarily in the substituents on the aryl groups or modifications to the acetic acid backbone. Key examples include:

2-(4-(tert-Butyl)phenyl)-2-(4-chlorophenyl)acetic Acid

- Structure : Replaces the p-tolyl group with a bulkier 4-(tert-butyl)phenyl group.

- Synthesis : Synthesized via palladium-catalyzed α-arylation with a 58% yield using KN(SiMe₃)₂ as a base .

2-Phenyl-2-(p-tolyl)acetic Acid

- Structure : Lacks the chlorine atom on the phenyl ring (CAS: 723-69-3, molecular weight: 242.27 g/mol) .

- Impact : The absence of the electron-withdrawing chlorine atom reduces acidity and may alter solubility or binding affinity in biological systems.

2-(4-Chlorophenyl)-2,2-difluoroacetic Acid

- Structure : Replaces one hydrogen on the acetic acid carbon with fluorine (CAS: 475301-73-6, molecular weight: 206.58 g/mol) .

- Impact : Fluorination increases acidity (due to electron-withdrawing effects) and metabolic stability, making it more suitable for pharmaceutical applications.

2-(2-Chloro-4-hydroxyphenyl)acetic Acid

- Structure : Features a hydroxyl group at the 4-position and chlorine at the 2-position on the phenyl ring (CAS: 81720-84-5, molecular weight: 186.59 g/mol) .

Anticancer Derivatives

- Thiazolidinone Analogs: Compounds like 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives exhibit cytotoxicity against human leukemia cells (IC₅₀ values in the micromolar range) .

Kinase Inhibitors

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid, a compound with potential pharmacological applications, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.

The compound can be synthesized through various methods, including acylation reactions involving p-tolylacetic acid and chlorinated aromatic compounds. Characterization is typically performed using spectroscopic techniques such as NMR and mass spectrometry to confirm the structure.

Biological Activity

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs display comparable efficacy to standard antibiotics like ciprofloxacin against various bacterial strains .

Anticancer Potential

The anticancer activity of this compound has been evaluated using in vitro assays. For example, a study demonstrated that compounds derived from this structure inhibited the growth of glioblastoma cells by targeting key signaling pathways associated with cancer progression . The compound's mechanism involves the inhibition of kinases such as AKT2, which are crucial in oncogenic signaling .

Case Studies

-

Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against several pathogens. The results indicated that the compound exhibits a minimum inhibitory concentration (MIC) that is effective against both Gram-positive and Gram-negative bacteria.Pathogen MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 -

Anticancer Activity

In another study focusing on glioblastoma, the compound was shown to inhibit tumor cell proliferation significantly. The following table summarizes the IC50 values observed in various cancer cell lines:Cell Line IC50 (µM) U87MG 5.5 A172 7.0 T98G 6.0

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Kinases : As noted, the compound inhibits AKT signaling pathways, which play a pivotal role in cell survival and proliferation .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of apoptotic markers such as cleaved caspase-3 in cancer cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-chlorophenyl)-2-(p-tolyl)acetic acid, and how can researchers optimize yield and purity?

- Methodology : The compound is typically synthesized via Friedel-Crafts alkylation or hydrolysis of ester precursors. For example, ethyl 2-(N-(4-chlorophenyl)sulfamoyl)acetate can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative (84% yield, white solid) . Optimization involves controlling reaction temperature (e.g., 370–373 K for co-crystallization) and solvent selection (methanol is commonly used for recrystallization) . Purity is verified via NMR (e.g., δ 3.84 ppm for CH₂ groups in NMR) and HRMS (e.g., [M-H]⁻ at m/z 247.9833) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings and functional groups. For example, the carboxylic acid group in 2-(4-chlorophenyl)acetic acid forms a 72.9° dihedral angle with the benzene ring, while hydrogen bonding (O–H⋯N) stabilizes co-crystals with pyridine derivatives . Key parameters include torsion angles (e.g., C1–C7–C8–O2 = 25.4°) and unit cell dimensions (orthorhombic, Pca2₁, a = 11.740 Å, b = 4.641 Å) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : NMR identifies proton environments (e.g., aromatic protons at δ 7.23–7.37 ppm) .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., C₈H₈ClNO₄S at m/z 248.9863) .

- Solid-state deuterium NMR : Used to study molecular dynamics, such as deuteron quadrupolar coupling constants (C-²H₂ = -93%) and temperature-dependent spectral shifts .

Advanced Research Questions

Q. How do temperature and substituents influence the solid-state dynamics of this compound?

- Methodology : High-field solid-state deuterium NMR reveals rotational mobility of methylene groups. For 2-(4-chlorophenyl)[2,2-²H₂]acetic acid, deuterium line shapes change with temperature (e.g., 298–373 K), indicating phase transitions or conformational flexibility . Comparative studies with bromo/nitro derivatives (Tables 2.1–2.3) show substituent-dependent activation energies .

Q. What strategies address contradictions in reported bioactivity data for derivatives of this compound?

- Methodology :

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing p-tolyl with hydroxyphenyl) to assess effects on biological targets. For example, (R)-2-amino-2-(4-hydroxyphenyl)acetic acid derivatives are intermediates in antibiotic synthesis .

- Dose-response assays : Use standardized protocols (e.g., IC₅₀ measurements) to reconcile discrepancies in inhibitory potency.

Q. How can computational modeling predict co-crystal formation with nitrogenous bases?

- Methodology : Density functional theory (DFT) calculates hydrogen bond strengths and lattice energies. Experimental validation involves co-crystallizing with pyridine derivatives (e.g., 2-[(E)-hydrazinylidene]pyridine) and analyzing packing motifs via SCXRD. Layered supramolecular arrays (e.g., ab plane stacking) are stabilized by C–H⋯O contacts .

Q. What are the challenges in synthesizing enantiopure forms of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.